Tripropylene
Overview
Description
C₉H₁₈ . It is typically sold as a mixture of structural isomers of nonene. This compound is produced through the oligomerization of propene, resulting in a mixture where two double bonds are lost, and one is retained . Tripropylene is a colorless liquid with a low solubility in water but is soluble in many organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripropylene is synthesized through the oligomerization of propene. The reaction is catalyzed by acids such as polyphosphoric acid. The process involves the formation of a carbocation, which attacks another propylene unit, generating a new carbocation, and so on . The reaction can be represented as: [ 3 \text{C}_3\text{H}_6 \rightarrow \text{C}9\text{H}{18} ]
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic dehydration of propylene glycol. The process involves the hydrolysis of propylene oxide to generate propylene glycol, followed by catalytic dehydration to produce dipropylene glycol and this compound glycol . The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to ensure the desired product yield.
Chemical Reactions Analysis
Types of Reactions: Tripropylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols or acids.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: this compound can participate in substitution reactions, particularly alkylation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkylation reactions typically involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Major Products:
Oxidation: Alcohols and acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated aromatic compounds.
Scientific Research Applications
Tripropylene has a wide range of applications in scientific research and industry:
Chemistry: Used as an alkylating agent in the production of surfactants and lubricants.
Biology: Employed in the synthesis of various bioactive compounds.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent in drug delivery systems.
Industry: Used in the manufacture of plastics, rubber, paints, adhesives, and coatings. It also serves as a component in cleaning agents and lubricants.
Mechanism of Action
The mechanism of action of tripropylene involves its ability to form carbocations, which can then participate in various chemical reactions. The formation of carbocations allows this compound to act as an alkylating agent, facilitating the transfer of alkyl groups to other molecules . This property is particularly useful in the synthesis of surfactants and lubricants, where this compound can modify the chemical structure of target molecules to enhance their properties.
Comparison with Similar Compounds
Dipropylene Glycol (C₆H₁₄O₃): A dimer of propylene glycol, used in similar applications but with different physical properties.
Tetrapropylene Glycol (C₁₂H₂₆O₄): A tetramer of propylene glycol, used in applications requiring higher molecular weight compounds.
Uniqueness: Tripropylene is unique due to its intermediate molecular weight and its ability to form stable carbocations, making it a versatile alkylating agent. Compared to dipropylene glycol and tetrapropylene glycol, this compound offers a balance between reactivity and stability, making it suitable for a wide range of industrial and research applications .
Properties
IUPAC Name |
2,3-dimethylheptane;2,4-dimethylheptane;2,3,5-trimethylhexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H20/c1-7(2)6-9(5)8(3)4;1-5-6-9(4)7-8(2)3;1-5-6-7-9(4)8(2)3/h7-9H,6H2,1-5H3;2*8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCINYZCOJRSWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)C.CCCC(C)CC(C)C.CC(C)CC(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H60 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripropylene appears as a clear colorless liquid with a sharp odor. Insoluble in water and less dense than water. Hence floats on water. May irritate skin on contact. Vapors heavier than air. Inhalation of vapors may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea. Used to make other chemicals and as a lubricating oil additive. | |
Record name | TRIPROPYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4730 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
271.94 to 287.06 °F at 760 mmHg (USCG, 1999) | |
Record name | TRIPROPYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4730 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
75 °F (USCG, 1999) | |
Record name | TRIPROPYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4730 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
13987-01-4 | |
Record name | TRIPROPYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4730 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Propene, trimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013987014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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